molecular formula C13H12F3N3O2S B3016926 (3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034285-56-6

(3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B3016926
CAS RN: 2034285-56-6
M. Wt: 331.31
InChI Key: ZEFNJLGFQNMBSB-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H12F3N3O2S and its molecular weight is 331.31. The purity is usually 95%.
BenchChem offers high-quality (3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Isomorphous Structures and Chlorine-Methyl Exchange Rule Research into isomorphous methyl- and chloro-substituted heterocyclic analogs, including thiophene derivatives, has shown adherence to the chlorine-methyl (Cl-Me) exchange rule, highlighting the significance of substituent effects on molecular structure and disorder within crystallography (Swamy et al., 2013). These findings are relevant for designing molecules with specific crystallographic characteristics.

Boric Acid Ester Intermediates The synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings have been detailed, providing insights into the conformational stability and physicochemical properties of such compounds. This research offers a basis for the development of new intermediates in synthetic chemistry (Huang et al., 2021).

Biological Activity

Anticancer and Antimicrobial Agents A study focused on the synthesis and molecular docking of heterocyclic compounds, including oxazole and pyrazoline derivatives, revealed their potential as anticancer and antimicrobial agents. This indicates the utility of such compounds in therapeutic applications and drug discovery (Katariya et al., 2021).

Antimicrobial and Antimycobacterial Activity Nicotinic acid hydrazide derivatives have been investigated for their antimicrobial and antimycobacterial activities, highlighting the role of heterocyclic compounds in addressing pathogenic challenges and drug resistance (Sidhaye et al., 2011).

Material Science and Molecular Modeling

Molecular Docking and Structural Analysis The molecular docking and structural analysis of compounds, including pyridin-4-yl methanone derivatives, have been used to assess their antimicrobial activity and interaction with biological targets. This demonstrates the importance of computational methods in the evaluation of compound efficacy and mechanism of action (Sivakumar et al., 2021).

properties

IUPAC Name

(3-methylthiophen-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c1-7-3-5-22-9(7)11(20)19-4-2-8(6-19)10-17-12(21-18-10)13(14,15)16/h3,5,8H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNJLGFQNMBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylthiophen-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

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